Several chemical suppliers offer 2,4-Diethyl-9H-thioxanthen-9-one, typically as a research grade reagent. These suppliers often provide basic information on the compound's structure, CAS number, and other identifiers [, , ].
The chemical structure of 2,4-Diethyl-9H-thioxanthen-9-one shares similarities with known photosensitizers and fluorescent compounds. Research in these areas might be a potential avenue for future exploration, but there is no scientific literature currently available to confirm this.
2,4-Diethyl-9H-thioxanthen-9-one, with the chemical formula and a molecular weight of 268.37 g/mol, is a thioxanthene derivative known for its unique structural features and properties. It appears as pale yellow to yellowish-brown crystals or powder and has a melting point ranging from 70 to 75 degrees Celsius. This compound is recognized for its role as an organic intermediate in the synthesis of various substituted thioxanthenes, making it significant in organic chemistry and materials science .
The primary mechanism of action of DETX is related to its ability to absorb UV light. When exposed to UV radiation, DETX absorbs the energy and undergoes electronic excitation. This excited state can then deactivate through various pathways, including the emission of light (fluorescence) or the transfer of energy to other molecules []. This mechanism makes DETX a potential UV filter by absorbing harmful UV radiation before it reaches the substrate it's protecting.
The synthesis of 2,4-Diethyl-9H-thioxanthen-9-one can be accomplished through several methods:
2,4-Diethyl-9H-thioxanthen-9-one finds applications across various fields:
Several compounds share structural similarities with 2,4-Diethyl-9H-thioxanthen-9-one. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Thioxanthene | C_{13}H_{10}S | Parent structure with simpler substitution patterns |
| 2-Methylthioxanthone | C_{14}H_{12}OS | Methyl substitution enhancing solubility |
| 2-Ethylthioxanthone | C_{15}H_{14}OS | Ethyl group providing different reactivity |
| 10-Hydroxythioxanthone | C_{13}H_{10}OS | Hydroxy group introduces additional functionalization |
Uniqueness: The presence of two ethyl groups at positions 2 and 4 distinguishes 2,4-Diethyl-9H-thioxanthen-9-one from its analogs by enhancing its solubility and reactivity compared to simpler thioxanthene derivatives.